molecular formula C17H18ClNO2 B5577735 2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

Cat. No.: B5577735
M. Wt: 303.8 g/mol
InChI Key: QQHWWDVSRWOHEP-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity

A study by Imramovský et al. (2011) explored a series of chloro-hydroxy-N-alkyl-2-oxoethylbenzamides, closely related to the compound . These compounds were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. Additionally, they were analyzed for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating notable biological activity comparable to or higher than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).

Antimicrobial Properties

Limban et al. (2011) synthesized and characterized several acylthioureas closely related to 2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide. These derivatives showed significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Evaluation

Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, similar to the subject compound, for their anticancer properties. One of these compounds exhibited notable activity against a breast cancer cell line, suggesting potential use in cancer treatment (Salahuddin et al., 2014).

Bactericidal Activity

A study by Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal effects against MRSA strains. These findings can be relevant to the compound , as it may hold similar bactericidal properties, particularly against resistant bacterial strains (Zadrazilova et al., 2015).

Analgesic and Antipyretic Potential

Research dating back to 1952 by Bavin et al. explored derivatives of salicylamide, a structural relative of this compound, for their analgesic and antipyretic properties. This historical perspective can offer insights into potential applications of the compound for pain relief and fever reduction (Bavin et al., 1952).

Mechanism of Action

The mechanism of action of benzamide derivatives can vary depending on their structure and the specific application. For instance, some benzamide derivatives show antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Molecular docking studies indicate that they can act as inhibitors of heme oxygenase-1 .

Safety and Hazards

Safety and hazards associated with benzamide derivatives depend on their specific structure. For instance, it has been reported that 2-chlorobenzamide, a degradation product of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), is suspected of being a carcinogen . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

The future directions in the research of benzamide derivatives could involve the development of new synthesis methods, exploration of their potential applications in medicine and chemistry, and further investigation of their safety and hazards. The development of thymol-based benzamide scaffolds as promising antioxidant agents is one such direction .

Properties

IUPAC Name

2-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-10(2)13-9-16(20)11(3)8-15(13)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWWDVSRWOHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.